molecular formula C8H3BrClF3O2 B1524912 3-Bromo-5-(trifluoromethoxy)benzoyl chloride CAS No. 1092461-36-3

3-Bromo-5-(trifluoromethoxy)benzoyl chloride

Cat. No. B1524912
CAS RN: 1092461-36-3
M. Wt: 303.46 g/mol
InChI Key: PRRWHYQCMQADHB-UHFFFAOYSA-N
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Description

“3-Bromo-5-(trifluoromethoxy)benzoyl chloride” is a chemical compound with the CAS Number: 1092461-36-3 . It has a molecular weight of 303.46 . The IUPAC name for this compound is 3-bromo-5-(trifluoromethoxy)benzoyl chloride . It is typically stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “3-Bromo-5-(trifluoromethoxy)benzoyl chloride” is 1S/C8H3BrClF3O2/c9-5-1-4(7(10)14)2-6(3-5)15-8(11,12)13/h1-3H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Bromo-5-(trifluoromethoxy)benzoyl chloride” is a liquid at room temperature . It has a molecular weight of 303.46 .

Scientific Research Applications

Organic Synthesis

3-Bromo-5-(trifluoromethoxy)benzoyl chloride: is a valuable reagent in organic synthesis. It can be used to introduce the trifluoromethoxy functional group into other compounds, which is particularly useful for increasing their metabolic stability and lipophilicity . This property is beneficial for the development of pharmaceuticals where these characteristics are desired.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of various bioactive molecules . Its reactivity with different organic substrates allows for the creation of compounds that can be tested for therapeutic effects, such as enzyme inhibition or receptor binding .

Material Science

The trifluoromethoxy group in 3-Bromo-5-(trifluoromethoxy)benzoyl chloride can be used to modify the surface properties of materials. This modification can impart hydrophobicity and chemical resistance , making it useful for creating specialized coatings or additives in polymers .

Agricultural Chemistry

This compound can be utilized in the design of new agrochemicals . Its structural motif is often found in herbicides and pesticides, where the introduction of the trifluoromethoxy group can lead to compounds with improved efficacy and selectivity .

Fluorine Chemistry Research

As a building block in fluorine chemistry, 3-Bromo-5-(trifluoromethoxy)benzoyl chloride is used to explore the chemical behavior of fluorinated compounds . Research in this area can lead to the discovery of new reactions and mechanisms unique to fluorine-containing substances .

Photovoltaic Materials

The incorporation of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride into organic photovoltaic materials can alter their electronic properties. This can enhance the efficiency and stability of solar cells by optimizing the energy levels for light absorption and charge transport .

Catalyst Design

In the field of catalysis, this compound can be used to synthesize ligands for transition metal catalysts . These catalysts can be applied in various chemical reactions, including those important for environmental remediation and sustainable chemistry .

Analytical Chemistry

3-Bromo-5-(trifluoromethoxy)benzoyl chloride: can be used as a derivatization agent in analytical chemistry. It can react with various analytes to form derivatives that are more easily detectable or separable by techniques such as chromatography or mass spectrometry .

Safety and Hazards

This compound is classified as dangerous, with hazard statements H314-H290 indicating that it causes severe skin burns and eye damage . Precautionary measures include P501-P260-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P406-P405 .

Mechanism of Action

Target of Action

This compound is often used in the synthesis of various organic compounds, suggesting that its targets could vary depending on the specific reactions it is involved in .

Mode of Action

3-Bromo-5-(trifluoromethoxy)benzoyl chloride is a reactive molecule that can participate in various chemical reactions. The benzoyl chloride moiety is an acyl chloride, which is highly reactive due to the good leaving group (Cl-). It can react with nucleophiles, leading to the substitution of the chloride ion . The exact mode of action would depend on the specific reaction conditions and the nucleophiles present.

Biochemical Pathways

As a synthetic reagent, it’s primarily used in the laboratory for the synthesis of other compounds .

Result of Action

The molecular and cellular effects of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride would depend on the specific compounds it’s used to synthesize . As a reagent, its primary role is to participate in chemical reactions rather than exerting direct biological effects.

Action Environment

The action of 3-Bromo-5-(trifluoromethoxy)benzoyl chloride is influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . It should be stored in an inert atmosphere at room temperature .

properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O2/c9-5-1-4(7(10)14)2-6(3-5)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRWHYQCMQADHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258617
Record name 3-Bromo-5-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092461-36-3
Record name 3-Bromo-5-(trifluoromethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092461-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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